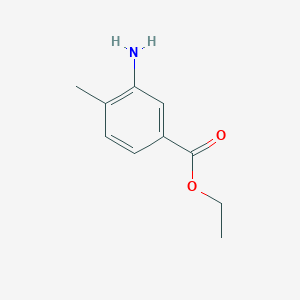

Ethyl 3-amino-4-methylbenzoate

描述

Significance as a Versatile Organic Intermediate

The versatility of Ethyl 3-amino-4-methylbenzoate in organic synthesis stems from the presence of its reactive functional groups. The amino group can readily participate in a variety of chemical transformations, including diazotization, acylation, and alkylation reactions. The aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

This multi-faceted reactivity allows for its use as a starting material or key intermediate in the synthesis of more complex molecules. A notable application is in the preparation of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.net For instance, it serves as a precursor for the synthesis of certain tyrosine kinase inhibitors, a class of drugs used in cancer therapy. google.com

One common synthetic route to produce this compound involves the catalytic hydrogenation of Ethyl 3-nitro-4-methylbenzoate. vulcanchem.comchemicalbook.com This reaction typically utilizes a palladium on carbon catalyst and a hydrogen source, such as ammonium (B1175870) formate (B1220265) or hydrogen gas. vulcanchem.comchemicalbook.com

Current Research Landscape and Key Areas of Investigation

The current research landscape for this compound is vibrant and primarily focused on its application in medicinal chemistry and the development of novel synthetic methodologies.

In the pharmaceutical sector, it is a crucial intermediate for the synthesis of various therapeutic agents. chembk.com Research is ongoing to explore its use in creating new drug candidates with potential applications as antitumor agents. vulcanchem.com For example, it is a precursor to bis-(2-haloethyl)aminophenyl-substituted distamycin derivatives, which have shown potential in treating certain types of cancer. vulcanchem.comiucr.org

Furthermore, its derivatives are being investigated for their potential as HIV-1 protease inhibitors. nih.gov Scientists are designing and synthesizing new compounds derived from this compound to improve their efficacy against the virus. nih.gov

Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. lookchem.com Its structural features allow for the development of new and more effective crop protection agents.

The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives is another active area of research. This includes optimizing existing methods and exploring new catalytic systems to improve yields and reduce waste. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBNDUVWQEKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504228 | |

| Record name | Ethyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41191-92-8 | |

| Record name | Ethyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Amino-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Amino 4 Methylbenzoate

Established Conventional Synthetic Routes

Conventional methods for the synthesis of Ethyl 3-amino-4-methylbenzoate have been well-documented and are characterized by their reliability and established protocols. These routes, while effective, often involve multiple steps and the use of traditional chemical reagents.

Esterification Processes from 3-Amino-4-Methylbenzoic Acid

One of the fundamental methods for preparing this compound is through the esterification of 3-Amino-4-methylbenzoic acid. This reaction typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The process is a classic example of Fischer esterification, a cornerstone of organic synthesis.

The selection of the acid catalyst is crucial for the reaction's efficiency. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the process, often through azeotropic distillation. The yield and purity of the final product are contingent on factors such as reaction time, temperature, and the efficiency of water removal.

| Reactant | Reagent | Catalyst | Product |

| 3-Amino-4-methylbenzoic acid | Ethanol | Acid (e.g., H₂SO₄) | This compound |

Catalytic Reduction of Ethyl 3-Nitro-4-Methylbenzoate

A widely employed and efficient route to this compound is the catalytic reduction of Ethyl 3-nitro-4-methylbenzoate. vulcanchem.com This method is favored for its high yields and the clean nature of the reaction, which often produces the desired amine in high purity. vulcanchem.com

The reduction is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being a common choice. chemicalbook.comchemicalbook.com The reaction is conducted under a hydrogen atmosphere, often at elevated pressure, to facilitate the reduction of the nitro group to an amine. chemicalbook.com Alternative reducing agents, such as ammonium (B1175870) formate (B1220265) in the presence of Pd/C, can also be used, offering a milder and often faster reaction profile. vulcanchem.comchemicalbook.com Another approach involves the use of stannous chloride (SnCl₂) in a protic solvent like methanol (B129727) or ethanol, which has been described in various patents and scientific literature. google.com

The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC). vulcanchem.com Upon completion, the catalyst is removed by filtration, and the product is isolated by concentrating the solvent. chemicalbook.comchemicalbook.com This method is particularly advantageous for industrial-scale production due to its streamlined process and the high purity of the resulting product. vulcanchem.com

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Typical Yield |

| Ethyl 3-nitro-4-methylbenzoate | H₂/Pd/C | Methanol/Ethanol | This compound | High |

| Ethyl 3-nitro-4-methylbenzoate | Ammonium Formate/Pd/C | Methanol | This compound | High |

| Ethyl 3-nitro-4-methylbenzoate | SnCl₂ | Methanol/Ethanol | This compound | 60-80% google.com |

Multi-step Synthetic Sequences Involving Ortho-Alkylation of Anilines

A more complex, yet versatile, approach to synthesizing substituted anilines like this compound involves the ortho-alkylation of anilines. A notable example is the Gassman reaction, which provides a general method for introducing an alkyl group at the position ortho to the amino group on an aniline (B41778) ring. orgsyn.orgorgsyn.orgacs.org

This multi-step sequence typically begins with the protection of the amino group, followed by a directed ortho-lithiation. The resulting organolithium species is then quenched with an electrophile to introduce the desired alkyl group. Subsequent deprotection and further functional group manipulations can lead to the target molecule. While this method offers significant control over the substitution pattern, it requires careful handling of air- and moisture-sensitive reagents.

A specific procedure involves the reaction of a substituted aniline with dimethyl sulfide (B99878) and a chlorinating agent to form a sulfonium (B1226848) salt, which then rearranges to introduce a methylthiomethyl group at the ortho position. orgsyn.org This intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate, is then desulfurized using a reducing agent like Raney nickel to yield the final product, ethyl 4-amino-3-methylbenzoate. orgsyn.orgorgsyn.org This particular route yields the regioisomer of the target compound.

Development of Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel technologies and the application of green chemistry principles in the synthesis of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, leading to significant reductions in reaction times, often from hours to minutes. ajrconline.orgtandfonline.com It can also lead to improved yields and cleaner product profiles. ajrconline.org

The synthesis of various organic compounds, including heterocyclic structures, has been successfully achieved using microwave irradiation. tandfonline.com For the synthesis of this compound, a microwave-assisted approach could potentially be applied to either the esterification or the reduction step. For instance, the reduction of Ethyl 3-nitro-4-methylbenzoate could be performed in a microwave reactor, potentially reducing the reaction time and improving energy efficiency. ajrconline.org The use of microwave technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions. ajrconline.orgtmv.ac.in

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. tmv.ac.inkahedu.edu.in This involves considering factors such as atom economy, the use of safer solvents, and the reduction of waste. tmv.ac.in

In the context of this compound synthesis, applying green chemistry principles could involve several strategies:

Atom Economy: Choosing reactions that maximize the incorporation of atoms from the starting materials into the final product. tmv.ac.in For instance, catalytic reductions generally have a high atom economy.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. tmv.ac.inskpharmteco.com Research has shown that many reactions can be performed in greener solvents without compromising the outcome. skpharmteco.com

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste. tmv.ac.in The use of heterogeneous catalysts like Pd/C, which can be easily recovered and reused, is a prime example.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound is predominantly achieved through the reduction of its nitro precursor, Ethyl 3-nitro-4-methylbenzoate. The optimization of this transformation focuses on the selection of catalysts, reducing agents, solvents, and reaction temperatures to maximize yield, purity, and efficiency.

One of the most effective methods is catalytic transfer hydrogenation. A common procedure involves using Palladium on carbon (10% Pd/C) as the catalyst with ammonium formate serving as the hydrogen donor. vulcanchem.comchemicalbook.com The reaction is typically carried out in methanol at ambient temperature. vulcanchem.comchemicalbook.com A key characteristic of this process is its exothermic nature, which can cause the solvent to reflux, signaling the progression of the reaction. vulcanchem.comchemicalbook.com This method is highly efficient and can be monitored for completion using thin-layer chromatography (TLC). vulcanchem.comchemicalbook.com

Another well-established catalytic hydrogenation approach utilizes hydrogen gas (H₂) under pressure . In a representative procedure, the nitro compound is dissolved in methanol, and a slurry of 10% Pd/C in ethanol is added under a nitrogen atmosphere. chemicalbook.com The reaction then proceeds under hydrogen pressure (e.g., 60 psi) at room temperature for several hours to achieve a high yield. chemicalbook.com

An alternative synthetic route involves the desulfurization of an appropriate precursor. For the related isomer, Ethyl 4-amino-3-methylbenzoate, a method using W-2 Raney nickel in absolute ethanol at 25°C has been documented, yielding the product after one hour. orgsyn.org While this applies to an isomer, similar principles of reagent and condition selection could be considered for analogous synthetic strategies.

The selection of reagents directly impacts the reaction's efficiency and product yield. For instance, in related reductions of nitro compounds, the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid has been described, though yields can be variable and require stringent process control. google.com

The following table summarizes optimized conditions for the primary synthetic routes to this compound.

| Parameter | Catalytic Transfer Hydrogenation | Catalytic Hydrogenation (H₂ Gas) |

| Starting Material | Ethyl 3-nitro-4-methylbenzoate | Ethyl 3-nitro-4-methylbenzoate |

| Catalyst | 10% Palladium on carbon | 10% Palladium on carbon |

| Reducing Agent | Ammonium formate | Hydrogen gas (60 psi) |

| Solvent | Methanol | Methanol / Ethanol |

| Temperature | Ambient, exothermic to reflux | Room Temperature |

| Reaction Time | Until completion by TLC | ~5 hours |

| Yield | High | 88% |

Data compiled from multiple sources. vulcanchem.comchemicalbook.comchemicalbook.com

Large-Scale and Industrial Production Considerations

Scaling up the synthesis of this compound for industrial production requires careful consideration of process efficiency, safety, cost-effectiveness, and product quality.

A critical aspect of industrial-scale synthesis is the management of the catalyst. Optimized catalyst recovery systems are essential to minimize production costs and, crucially, to mitigate contamination of the final product with palladium residues. vulcanchem.com Efficient recovery and potential recycling of the palladium catalyst are key economic and environmental considerations.

To enhance production efficiency, modern chemical engineering technologies are being considered. The use of continuous-flow reactors has been proposed as a method to improve reaction yields and significantly reduce reaction times compared to traditional batch processing. vulcanchem.com This approach can offer better control over reaction parameters, such as temperature and mixing, leading to a more consistent product quality and a safer process.

Purity is a major concern, and industrial processes must incorporate robust quality control measures. Techniques like thin-layer chromatography (TLC) are used for in-process monitoring to ensure the starting material is fully consumed before proceeding with workup. vulcanchem.comchemicalbook.com

The stability of this compound is also a practical consideration for manufacturing and storage. The compound is stable when stored under an inert gas like nitrogen or argon at refrigerated temperatures (2–8°C), which is important for maintaining its quality during long-term storage in pharmaceutical applications. vulcanchem.com

| Consideration | Implication for Industrial Production |

| Process Streamlining | The ammonium formate route avoids intermediate drying, saving time and resources. vulcanchem.com |

| Catalyst Management | Optimized recovery systems are needed to reduce costs and prevent palladium contamination. vulcanchem.com |

| Reactor Technology | Continuous-flow reactors can potentially increase yield and shorten reaction times. vulcanchem.com |

| Purity Control | In-process monitoring (e.g., TLC) is used to ensure complete reaction. vulcanchem.comchemicalbook.com |

| Product Stability | Requires storage under inert gas at 2–8°C for long-term preservation. vulcanchem.com |

Chemical Reactivity and Transformation Studies of Ethyl 3 Amino 4 Methylbenzoate

Electrophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Moiety

The benzene (B151609) ring of ethyl 3-amino-4-methylbenzoate is activated towards electrophilic aromatic substitution by the presence of the amino (-NH2) and methyl (-CH3) groups, both of which are electron-donating. The amino group is a particularly strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho and para to the amino group are already substituted (by the methyl and ester groups). Therefore, the directing effects of all substituents must be considered.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, general principles of aromatic chemistry suggest that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be influenced by the combined directing effects of the amino, methyl, and ethyl carboxylate groups. Theoretical studies involving substituted benzenes have shown that the reactivity of aromatic molecules in electrophilic aromatic substitution reactions can be correlated with computed parameters like Hirshfeld charges on the ring carbon atoms. nih.gov

Oxidative Transformations of the Amino Group and Aromatic Ring

The amino group of this compound is susceptible to oxidation. Common oxidizing agents can transform the amino group into other nitrogen-containing functionalities. For instance, oxidation can lead to the formation of nitro derivatives. The specific products would depend on the oxidant used and the reaction conditions. The aromatic ring itself can also undergo oxidation under harsh conditions, potentially leading to ring-opening products, although this is generally a less controlled and synthetically less useful transformation.

Reductive Processes Involving the Ester and Aromatic Functionalities

The primary method for synthesizing this compound involves the reduction of its nitro precursor, ethyl 3-nitro-4-methylbenzoate. vulcanchem.comchemicalbook.com This reduction is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst and a hydrogen source such as hydrogen gas or ammonium (B1175870) formate (B1220265). vulcanchem.comchemicalbook.comchemicalbook.com

The ester group of this compound can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to the corresponding primary alcohol, (3-amino-4-methylphenyl)methanol. This transformation provides a route to a different class of derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl 3-nitro-4-methylbenzoate | Pd/C, H2 or Ammonium Formate | This compound | Reduction of nitro group |

| This compound | Lithium Aluminum Hydride (LiAlH4) | (3-amino-4-methylphenyl)methanol | Reduction of ester |

Nucleophilic Acyl Substitution Reactions at the Ester Center

The ester functionality of this compound is a key site for nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group (-OCH2CH3). libretexts.org This class of reactions is fundamental to converting esters into other carboxylic acid derivatives such as amides and other esters (via transesterification). libretexts.org

Aminolysis Reaction Mechanisms

Aminolysis is a specific type of nucleophilic acyl substitution where an amine acts as the nucleophile, resulting in the formation of an amide. libretexts.org The reaction of this compound with an amine would yield the corresponding N-substituted 3-amino-4-methylbenzamide. The general mechanism for the aminolysis of an ester like ethyl benzoate involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the leaving group (ethanol in this case) to give the amide product.

The reaction can proceed through different mechanistic pathways, including concerted and stepwise mechanisms. nih.gov The presence of a base can catalyze the reaction by deprotonating the amine, increasing its nucleophilicity, or by facilitating proton transfers within the tetrahedral intermediate. nih.gov

Theoretical and Experimental Mechanistic Investigations

Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that both concerted and neutral stepwise mechanisms have similar activation energies. nih.gov General base catalysis significantly lowers the activation energy, making the reaction more favorable. nih.gov These theoretical predictions highlight the importance of the reaction conditions in determining the operative mechanism. nih.gov

Experimental studies using isotopically labeled oxygen in the hydrolysis of ethyl benzoate have provided evidence for the formation of a tetrahedral intermediate in nucleophilic acyl substitution reactions. masterorganicchemistry.com Similar experimental approaches could be applied to study the aminolysis of this compound to elucidate the specific mechanistic details. Theoretical approaches, such as analyzing molecular electrostatic potentials, can also provide insights into the reactivity of the ester functionality. nih.govnih.gov

Derivatization Reactions at the Amino and Ester Groups

The presence of both an amino group and an ester group allows for a wide range of derivatization reactions, making this compound a valuable building block in organic synthesis. The amino group can undergo acylation to form amides, sulfonylation to form sulfonamides, and can be used to synthesize heterocyclic compounds.

The ester group, as discussed, can be converted to amides via aminolysis or hydrolyzed to the corresponding carboxylic acid, 3-amino-4-methylbenzoic acid. This carboxylic acid can then be converted to other derivatives, such as acid chlorides, which are highly reactive intermediates for further transformations. uomustansiriyah.edu.iq The ability to selectively react one functional group while leaving the other intact, or to react both, provides significant synthetic flexibility. For instance, this compound is a precursor in the synthesis of certain antitumor agents. vulcanchem.com

| Functional Group | Reaction Type | Reagent(s) | Product Type |

| Amino Group | Acylation | Acid Chloride or Anhydride | Amide |

| Amino Group | Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Ester Group | Hydrolysis | Acid or Base | Carboxylic Acid |

| Ester Group | Aminolysis | Amine | Amide |

Advanced Structural Elucidation and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

There are no published reports of single-crystal X-ray diffraction studies for Ethyl 3-amino-4-methylbenzoate. This means that crucial information regarding its solid-state molecular conformation, precise bond lengths and angles, crystal packing, and intermolecular hydrogen bonding networks is not available.

It is important to distinguish this compound from its isomer, Ethyl 4-amino-3-methylbenzoate , for which detailed crystallographic data has been published. Studies on this isomer reveal a triclinic crystal system with extensive hydrogen bonding, but these findings are not applicable to this compound due to the different arrangement of the amino and methyl functional groups on the benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While commercial suppliers confirm the identity of this compound using NMR as part of their quality control, the detailed spectral data, including specific chemical shifts (δ), coupling constants (J), and peak assignments, are not published in scientific literature. klivon.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound. The vibrational modes are sensitive to the molecular structure, including the substitution pattern on the benzene ring and the conformation of the ethyl ester group. up.ac.za

The analysis of the vibrational spectra of aminobenzoic acids and their esters reveals characteristic bands for the amino (NH₂), carbonyl (C=O), and substituted aromatic ring moieties. researchgate.netnih.gov For this compound, the position of the amino group at the meta-position relative to the ester group influences the electronic distribution and, consequently, the vibrational frequencies.

Key Vibrational Assignments:

N-H Vibrations: The amino group typically exhibits symmetric and asymmetric stretching vibrations. In primary amines, these often appear as two distinct bands in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com The extent of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. up.ac.za

C=O Stretching: The carbonyl group of the ethyl ester gives rise to a strong, characteristic absorption band in the IR spectrum, generally found in the range of 1700-1750 cm⁻¹. masterorganicchemistry.com Its exact position can be influenced by conjugation with the aromatic ring.

Aromatic Ring Vibrations: The benzene ring has several characteristic C-H and C=C stretching and bending vibrations. C-H stretching vibrations typically occur above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. up.ac.za The substitution pattern (1,2,4-trisubstituted) determines the specific pattern of overtone and combination bands in the fingerprint region (below 1500 cm⁻¹).

C-N and C-O Vibrations: The stretching vibrations for the C-N bond of the aromatic amine and the C-O bonds of the ester group are also present, typically in the 1200-1300 cm⁻¹ region.

A comparative analysis with isomers like 2-aminobenzoic acid and 4-aminobenzoic acid shows that the position of the amino group significantly affects the vibrational spectra due to differences in intramolecular interactions, such as hydrogen bonding, which is prominent in the ortho-isomer. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound (Predicted based on related compounds)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| N-H Asymmetric Stretch | 3450 - 3400 | Medium | Weak | Characteristic of the primary amino group. |

| N-H Symmetric Stretch | 3350 - 3300 | Medium | Weak | Appears as a second peak for the primary amine. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong | Indicates the presence of the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium | Arises from the methyl and ethyl groups. |

| C=O Ester Stretch | 1720 - 1700 | Strong | Medium | A very prominent band, characteristic of the ethyl ester carbonyl group. |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong | Strong | Multiple bands are expected due to the substituted aromatic ring. |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium | Weak | Can sometimes overlap with C=C stretching bands. |

| C-O Ester Stretch | 1300 - 1100 | Strong | Medium-Weak | Two bands are often observed for the C-O-C linkage of the ester. |

| C-N Stretch | 1340 - 1250 | Medium | Medium | Characteristic of the aromatic amine. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and offering insights into its structure. The electron ionization (EI) mass spectrum is particularly informative for elucidating fragmentation pathways. The molecular weight of this compound is 179.22 g/mol . nih.gov

Upon electron ionization, the molecule forms a molecular ion (M⁺˙) at m/z 179. This ion can then undergo several characteristic fragmentation reactions. For aminobenzoate esters, fragmentation is highly dependent on the isomer (ortho, meta, or para). nist.govresearchgate.net

Primary Fragmentation Pathways:

Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the formation of an acylium ion. For this compound, this would result in a fragment at m/z 134. [M]⁺˙ → [M - OCH₂CH₃]⁺ + •OCH₂CH₃

Loss of Ethene (C₂H₄): Another characteristic fragmentation for ethyl esters involves a McLafferty rearrangement, where a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This produces a radical cation corresponding to the carboxylic acid at m/z 151. [M]⁺˙ → [M - C₂H₄]⁺˙ + C₂H₄

Loss of a Carboethoxy Group (•COOCH₂CH₃): Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the entire ester group, resulting in a fragment corresponding to the aminotoluene radical cation at m/z 106. [M]⁺˙ → [M - COOCH₂CH₃]⁺ + •COOCH₂CH₃

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the primary fragment ions can involve the loss of small neutral molecules like CO and HCN from the ring structure, leading to smaller fragment ions. For instance, the fragment at m/z 120, commonly observed in aminobenzoates, arises from the loss of the ester functionality followed by rearrangement. researchgate.netnih.gov

Studies on isomeric aminobenzoates show that meta and para isomers predominantly undergo alkyl-radical loss, while ortho isomers show a more significant loss of an alkene due to ortho-effects. researchgate.net

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 179 | [C₁₀H₁₃NO₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 151 | [C₈H₉NO₂]⁺˙ | Loss of ethene (C₂H₄) via McLafferty rearrangement |

| 134 | [C₈H₈NO]⁺ | Loss of the ethoxy radical (•OC₂H₅) |

| 120 | [C₇H₆NO]⁺ | Loss of the ethyl group and a CO molecule |

| 106 | [C₇H₈N]⁺ | Loss of the carboethoxy radical (•COOC₂H₅) |

| 92 | [C₆H₆N]⁺ | Further fragmentation, possibly loss of CO from m/z 120 |

| 65 | [C₅H₅]⁺ | Fragmentation of the aromatic ring |

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are governed by the π-conjugated system of the substituted benzene ring, which includes an electron-donating amino group and an electron-withdrawing ester group. This donor-acceptor character gives rise to interesting photophysical behaviors, including intramolecular charge transfer (ICT). researchgate.net

The UV-Vis absorption spectrum is characterized by π→π* transitions. Research on related aminobenzoates, such as methyl aminobenzoates, reveals the presence of two close-lying excited singlet states, S₁ and S₂. rsc.org The relative energies of these states are sensitive to the substitution pattern and the polarity of the solvent. For a meta-substituted aminobenzoate, the S₁ state possesses some charge-transfer character, where photoexcitation leads to a migration of electron density from the amino group to the ester group. rsc.org

The fluorescence spectrum provides information about the de-excitation pathways from the excited state. Many donor-acceptor molecules exhibit dual fluorescence, consisting of a normal, locally excited (LE) emission and a highly Stokes-shifted emission from a charge-transfer (ICT) state. The formation and stabilization of the ICT state are strongly dependent on the solvent polarity; more polar solvents tend to stabilize the charge-separated ICT state, leading to a more pronounced red-shift in the emission spectrum. researchgate.netfluorochem.co.uk Studies on 4-amino-3-methyl benzoic acid methyl ester have shown such dual emission characteristics, which are expected to be similar for the ethyl ester. fluorochem.co.uk

Table 3: Photophysical Properties of this compound (Predicted)

| Property | Expected Observation |

| Absorption Maximum (λₘₐₓ) | Expected in the UV region, likely between 280-320 nm, corresponding to π→π* transitions. The exact wavelength will vary with solvent polarity. |

| Emission Maximum (λₑₘ) | Expected to show a significant Stokes shift. In nonpolar solvents, a locally excited (LE) emission is expected, while in polar solvents, a red-shifted intramolecular charge transfer (ICT) emission may dominate. |

| Stokes Shift | The difference between the absorption and emission maxima is expected to increase with increasing solvent polarity, indicative of a more polar excited state. |

| Quantum Yield | The fluorescence quantum yield may vary significantly with the solvent, often decreasing in highly polar solvents if non-radiative decay pathways from the ICT state become dominant. |

Time-Resolved Spectroscopic Investigations of Excited-State Dynamics

Time-resolved spectroscopy provides a window into the ultrafast processes that occur following photoexcitation, such as energy relaxation, conformational changes, and charge transfer. For molecules like this compound, the dynamics are often complex due to the interplay between different excited states. acs.orgnih.gov

Upon absorption of a photon, the molecule is promoted to an initially excited Franck-Condon state. From here, several relaxation pathways are possible:

Vibrational Relaxation and Internal Conversion: The molecule rapidly relaxes vibrationally within the S₁ state. If the S₁ and S₂ states are close in energy, ultrafast internal conversion from S₂ to S₁ can occur.

Intramolecular Charge Transfer (ICT): In polar solvents, the locally excited state can evolve into a more stable, charge-transfer state. This process often involves a change in molecular geometry, such as the twisting of the amino group relative to the plane of the benzene ring, to facilitate charge separation. The timescale for ICT formation can range from sub-picoseconds to tens of picoseconds. acs.orgacs.org

Fluorescence Lifetime: The time it takes for the excited state population to decay via fluorescence is a key parameter. The fluorescence lifetime of the LE state is typically on the nanosecond scale. The lifetime of the ICT state can be different and is highly sensitive to the solvent environment, as polar solvents can stabilize the state while also potentially promoting non-radiative decay channels.

Intersystem Crossing: The excited singlet state can also undergo intersystem crossing to a triplet state, which is a non-radiative process that can lead to phosphorescence or further photochemical reactions. Studies on related aminobenzoates have shown that conformational changes in the excited state can unlock pathways to triplet state manifolds. nih.gov

The excited-state dynamics of this compound are anticipated to be similar to other meta-aminobenzoate esters, where the relaxation pathways are a competition between radiative decay from a locally excited state and the formation and subsequent decay (either radiative or non-radiative) of an ICT state. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling of Ethyl 3 Amino 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, provide precise information about the electronic structure and energy of molecules. These methods are crucial for understanding the inherent properties of Ethyl 3-amino-4-methylbenzoate.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For compounds like this compound, DFT calculations are employed to determine optimized molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

Table 1: Illustrative Calculated Atomic Charges for a Related Benzoate (B1203000) Ester (Note: Data is based on ethyl 3-methylbenzoate (B1238549) as a proxy to illustrate the type of information gained from DFT. Charges are in elementary charge units.)

| Atom | Hirshfeld Charge | CM5 Charge | NPA Charge |

|---|---|---|---|

| Carbonyl Oxygen | -0.2928 | -0.3431 | -0.6384 |

Source: Adapted from data on ethyl 3-methylbenzoate. nih.gov

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. rub.de These methods are particularly valuable for studying reaction mechanisms in detail. For example, the hydrolysis of ethyl benzoate, a structurally similar compound, has been investigated using DFT methods (which can be considered a type of ab initio method) to trace the reaction path and characterize intermediates and transition states. beilstein-journals.org

For this compound, ab initio calculations could be used to model its synthesis, such as the reduction of the corresponding nitro compound, Ethyl 3-nitro-4-methylbenzoate. chemicalbook.com By calculating the potential energy surface for the reaction, researchers can identify the lowest energy pathway, providing insights that are crucial for optimizing reaction conditions and improving yield. These methods allow for the step-by-step investigation of bond formation and cleavage. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. mun.ca An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). The rotation around the C-O bond of the ester group and the orientation of the ethyl chain are key conformational features that can be analyzed. mun.ca Furthermore, MD is used to study how the molecule interacts with solvent molecules or biological targets. mdpi.com In studies of related compounds, MD simulations have been used to understand solute-solvent interactions to optimize reaction media. This approach is vital for predicting how this compound might bind to a receptor or enzyme, which is a critical step in drug design. mdpi.compreprints.org

Prediction of Spectroscopic Properties and Spectral Interpretations

Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental spectra. DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. koyauniversity.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions can be made.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within DFT. researchgate.net While experimental spectra for this compound are available, computational predictions would allow for an unambiguous assignment of each peak to a specific carbon or proton in the molecule. nih.gov This synergy between computational prediction and experimental data is a powerful tool for structural elucidation.

Investigation of Reaction Pathways and Transition States

A critical application of computational chemistry is the mapping of reaction pathways and the identification of transition states. beilstein-journals.org This provides a deep understanding of the kinetics and thermodynamics of a chemical reaction. For reactions involving this compound, such as its synthesis or subsequent derivatization, computational methods can calculate the energy barriers (activation energies) that must be overcome.

For instance, DFT calculations on the hydrolysis of ethyl benzoate have successfully identified the transition state for the rate-determining step. beilstein-journals.org A similar approach could be applied to study reactions of this compound, such as acylation of the amino group. By modeling the geometry and energy of the transition state, chemists can understand the factors that control the reaction rate and selectivity. rsc.org

Table 2: Example of Computational Data for a Reaction Step (Note: This is an illustrative table based on a generic reaction.)

| Parameter | Value (kcal/mol) | Computational Method |

|---|---|---|

| Energy of Reactants | 0.0 | DFT/B3LYP/6-31G |

| Energy of Transition State | +21.5 | DFT/B3LYP/6-31G |

| Energy of Products | -15.0 | DFT/B3LYP/6-31G |

| Activation Energy | +21.5 | DFT/B3LYP/6-31G |

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing new molecules with desired biological activities. unipd.it These methods aim to correlate the chemical structure of a compound with its biological effect.

For this compound and its derivatives, computational SAR can be used to predict their potential as biologically active agents. nih.gov The process involves generating a set of molecular descriptors for a series of related compounds and then using statistical methods or machine learning to build a predictive model. qsartoolbox.org Descriptors can include electronic properties (e.g., atomic charges, dipole moment from DFT), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). researchgate.net By establishing a QSAR model, chemists can prioritize the synthesis of new analogues of this compound that are predicted to have enhanced activity, accelerating the discovery process. nih.gov

There is currently insufficient publicly available scientific research to generate a detailed article on the specific biological and pharmacological activities of this compound according to the requested outline.

Extensive searches for peer-reviewed studies and pharmacological data on this specific compound did not yield specific information regarding its:

Local Anesthetic Properties: No studies were found that detail its interaction with sodium ion channels or compare its efficacy and potency to other local anesthetics.

Antimicrobial Activity: There is no available data defining its spectrum of activity or its mechanism of action against microbial agents.

Anti-inflammatory Effects: Research on its potential anti-inflammatory properties or its ability to modulate the immune response could not be located.

Tyrosine Kinase Inhibition: There is no indication in the available literature that this compound has been investigated as a tyrosine kinase inhibitor.

While information exists for related compounds or isomers, providing that data would fall outside the strict parameters of the request. Therefore, a scientifically accurate article adhering to the provided structure cannot be created at this time.

Biological Activity and Pharmacological Research Applications

Investigation of Interactions with Biological Targets (e.g., enzymes, receptors)

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers. Consequently, the development of Hh pathway inhibitors is a significant area of oncological research. While there is no direct evidence of Ethyl 3-amino-4-methylbenzoate itself modulating this pathway, the broader class of aminobenzoate derivatives has been explored for this purpose. For instance, the synthesis of 2-methoxybenzamide (B150088) derivatives has been reported as a strategy for developing Hh signaling pathway inhibitors. These efforts highlight the potential for aminobenzoate-containing structures to serve as scaffolds for the generation of novel therapeutic agents targeting this pathway.

Further research is required to specifically investigate derivatives of 3-amino-4-methylbenzoic acid for their ability to modulate Hedgehog signaling. Such studies would involve screening a library of these derivatives in cellular assays that measure the activity of key pathway components, such as the transcription factor Gli1.

Neurotransmission Pathway Modulation (for specific derivatives)

The modulation of neurotransmitter pathways is a cornerstone of treatment for many neurological and psychiatric disorders. Aminobenzoic acid derivatives have been shown to interact with various components of these pathways. For example, studies on 4-aminobenzoic acid (PABA) and its derivatives have indicated a role in modulating serotonin (B10506) and dopamine (B1211576) systems. These neurotransmitters are fundamental for regulating mood, cognition, and motor control.

Research into derivatives of aminobenzoic acids has also explored their effects on ion channels in nerve cells. By modifying the structure of these compounds, it is possible to influence their ability to block ionic currents, a mechanism of action for many anesthetic and anticonvulsant drugs. While specific studies on this compound derivatives in this context are not widely reported, the established activity of related aminobenzoates suggests that this is a promising area for future investigation. Exploring the impact of the specific substitution pattern of 3-amino-4-methylbenzoate on neuronal targets could lead to the discovery of novel central nervous system agents.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies would focus on how different chemical groups at various positions on the benzene (B151609) ring and the ester moiety influence their biological effects.

For instance, in the context of Hedgehog pathway inhibition, SAR studies on related benzamide (B126) inhibitors have shown that the nature and position of substituents on the aromatic ring are critical for their inhibitory activity. Similarly, for neurotransmission modulation, the lipophilicity and basicity of aminobenzoate derivatives can significantly impact their ability to cross the blood-brain barrier and interact with their targets within the central nervous system.

A systematic exploration of the SAR for 3-amino-4-methylbenzoate derivatives would involve synthesizing a series of analogs with variations in the following:

Modifications of the methyl group: Replacing the methyl group with other alkyl or functional groups can influence steric interactions with the target protein.

Alterations to the ethyl ester: Varying the alcohol component of the ester can affect the compound's solubility, metabolic stability, and pharmacokinetic properties.

Applications in Advanced Materials and Other Scientific Fields

Role as a Core Building Block in Complex Organic Synthesis

Ethyl 3-amino-4-methylbenzoate serves as a crucial intermediate in multi-step organic synthesis, valued for its utility in constructing complex molecular architectures. nbinno.com Its bifunctional nature, possessing both an amine and an ester group, allows for a variety of chemical transformations.

A prominent example of its application is in the synthesis of Nilotinib, a highly selective second-generation tyrosine kinase inhibitor used in targeted cancer therapy. google.comgoogle.com In the synthesis of Nilotinib, this compound is a key starting material. It undergoes a condensation reaction with 2-chloro-4-(3-pyridyl)pyrimidine to form the key intermediate, ethyl 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoate. google.com This reaction is a critical step in assembling the core structure of the final drug molecule. The availability of this compound provides an efficient and cost-effective route for the production of this important pharmaceutical agent. google.com

The synthesis of another important intermediate for Nilotinib, Ethyl 3-guanidino-4-methylbenzoate nitrate, also utilizes this compound as the starting material. nbinno.compharmaffiliates.com This further underscores its importance as a fundamental building block in the pharmaceutical industry.

Precursor in the Synthesis of Agrochemical Compounds

In addition to its role in pharmaceuticals, this compound and its parent acid, 3-amino-4-methylbenzoic acid, are valuable precursors in the agrochemical industry. lookchem.com The structural motifs present in this compound are found in various biologically active molecules, including herbicides and pesticides.

While specific, publicly available examples of commercial agrochemicals derived directly from this compound are not extensively detailed in the literature, its parent compound, 3-amino-4-methylbenzoic acid, has been noted for its partial herbicidal activity. lookchem.com This suggests that derivatives, including the ethyl ester, are of interest in the development of new crop protection agents. The functional groups of this compound allow for its incorporation into larger, more complex molecules with desired herbicidal or pesticidal properties. For instance, the amino group can be readily converted into other functional groups, such as ureas or amides, which are common in many agrochemical products.

Development of Fluorescent Probes and Optoelectronic Materials

The field of materials science has found applications for compounds structurally related to this compound, particularly in the development of fluorescent probes and optoelectronic materials. acs.orgchemscene.com While direct studies on the fluorescent properties of this compound are limited, research on analogous donor-acceptor molecules provides insight into its potential.

For example, a structurally similar compound, ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy), exhibits interesting photophysical properties, including intramolecular charge transfer (ICT), which is the basis for its use as a fluorescent probe. acs.org The donor-acceptor nature of such molecules can lead to large molecular hyperpolarizability, a key property for non-linear optical (NLO) materials used in technologies like optical computing and signal processing. acs.org Given that this compound also possesses electron-donating (amino and methyl groups) and electron-withdrawing (ester group) moieties, it is a candidate for further investigation in the field of optoelectronics. vwr.com

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable intermediate in their synthesis. researchgate.net Its structure is amenable to cyclization reactions to form a variety of heterocyclic rings.

As previously mentioned in the context of complex organic synthesis (Section 7.1), a key application is the synthesis of the pyrimidine (B1678525) ring in Nilotinib. google.com The reaction of the amino group of this compound with a substituted pyrimidine is a classic example of how this building block is used to construct a complex heterocyclic system. google.com Beyond this specific example, the amino and ester functionalities can be manipulated to participate in a range of cyclization reactions, leading to the formation of other heterocyclic systems. The synthesis of new hydrazone derivatives containing heterocyclic moieties has been demonstrated using similar benzoate (B1203000) structures as starting materials. researchgate.net

Use as a Reference Standard in Pharmaceutical Analysis

In the highly regulated field of pharmaceutical manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This requires the use of well-characterized reference standards for impurities that may arise during the synthesis or degradation of the API.

This compound is utilized as a pharmaceutical reference standard, specifically identified as "Nilotinib Impurity 29". clearsynth.com Its availability as a high-purity standard is crucial for analytical chemists to develop and validate methods for quantifying this specific impurity in batches of Nilotinib. clearsynth.comlgcstandards.com By using this compound as a reference, pharmaceutical companies can ensure that their final drug product meets the stringent purity requirements set by regulatory agencies. clearsynth.com

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Pathways and Reaction Conditions

The conventional synthesis of ethyl 3-amino-4-methylbenzoate typically involves the catalytic hydrogenation of its nitro precursor, ethyl 3-nitro-4-methylbenzoate. vulcanchem.comchemicalbook.com While effective, future research is geared towards discovering more efficient, safer, and versatile synthetic routes.

One promising area is the development of polymer-supported synthesis . This solid-phase approach offers advantages for creating derivatives of anthranilic acid, facilitating catalyst removal and yielding intermediates with high crude purity. nih.govrsc.orgrsc.org Techniques like Buchwald-Hartwig amination and reductive amination have been successfully applied to immobilized starting materials, suggesting a viable pathway for producing a diverse library of N-substituted anthranilates. nih.govrsc.orgrsc.org

Flow chemistry represents another frontier for synthesizing aromatic amines and their derivatives. vapourtec.comrsc.org Continuous-flow reactors provide superior control over reaction parameters, which can enhance reactivity, improve safety, and simplify scaling up. vapourtec.comresearchgate.net Lipase-catalyzed Michael addition of aromatic amines in continuous-flow microreactors has demonstrated the potential for green and rapid synthesis of related β-amino acid esters. mdpi.com Investigating the application of flow chemistry to the synthesis of this compound could lead to more economical and environmentally friendly production methods. researchgate.net

Furthermore, exploring alternative reaction conditions, such as different solvents or catalysts, could optimize existing methods. For instance, patent literature describes investigations into using tert-butanol (B103910) as a solvent to prevent transesterification during subsequent reaction steps. google.com

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deeper understanding of the reaction mechanisms involving this compound and its analogues is crucial for optimizing reactions and designing new molecules. Future research will increasingly rely on a combination of cutting-edge analytical techniques.

In-situ spectroscopy , such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, can provide real-time insights into the chemical transformations during a reaction. researchgate.netias.ac.in This technique has been used to study the electrochemical polymerization of aminobenzoic acids, revealing interactions between functional groups in the polymer's reduced state. researchgate.net Applying such methods to the synthesis of this compound could elucidate intermediate species and transition states.

Advanced mass spectrometry and NMR techniques are invaluable for structural characterization and mechanistic investigation. diva-portal.org For example, photoelectron-photoion coincidence spectroscopy has been used to study hydrogen migration in aminobenzoic acid dications, revealing how the isomer structure influences fragmentation pathways. diva-portal.org

Spectroscopic and computational combinations are powerful for studying transient species. The photodynamics of related methyl aminobenzoates have been investigated using transient electronic absorption spectroscopy and computational modeling, revealing how substituent positions affect relaxation pathways after UV excitation. rsc.orgrsc.org Similar studies on this compound could provide critical data for applications like UV filters.

The table below summarizes some advanced analytical techniques and their potential applications in studying this compound.

| Technique | Potential Application for this compound | Key Insights |

|---|---|---|

| In-situ FTIR Spectroscopy | Monitoring polymerization or derivatization reactions in real-time. | Identification of transient intermediates, understanding reaction kinetics. researchgate.net |

| Photoelectron-Photoion Coincidence Spectroscopy | Studying fragmentation patterns and intramolecular rearrangements upon ionization. | Elucidating the influence of molecular structure on stability and reactivity. diva-portal.org |

| Transient Absorption Spectroscopy | Investigating excited-state dynamics and photophysical properties. | Understanding energy dissipation mechanisms for applications like sunscreens. rsc.orgrsc.org |

| Density Functional Theory (DFT) Calculations | Modeling reaction pathways and predicting spectroscopic properties. | Correlating electronic structure with reactivity and mechanism. researchgate.net |

Rational Design and Synthesis of Highly Specific Bioactive Analogues

This compound is a valuable building block for the synthesis of pharmaceuticals. chembk.comchembk.com Future research will focus on the rational design of novel analogues with high specificity for various biological targets.

A significant application is in the development of kinase inhibitors for cancer therapy. rsc.orgmdpi.comrsc.org The aminobenzoate scaffold is present in inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netresearchgate.net By modifying the structure of this compound, researchers can create libraries of compounds to screen for potent and selective kinase inhibitors. mdpi.com For example, it is a known impurity and intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor. google.com

The compound also serves as a precursor for antitumor agents like distamycin A derivatives, which act as DNA-alkylating agents. vulcanchem.comnih.gov Future work could explore novel derivatives with enhanced DNA binding affinity and selectivity for cancer cells.

Additionally, derivatives of aminobenzoic acids are being investigated as potential cholinesterase inhibitors for treating Alzheimer's disease and as antimalarial agents . bohrium.comnih.govnih.gov The structural flexibility of the aminobenzoate core allows for the design of compounds that can interact with a wide range of biological targets. researchgate.net

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. For this compound, this integrated approach can accelerate the development of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel aminobenzoic acid derivatives. bohrium.com These models use computational descriptors to correlate a molecule's structure with its activity, guiding the design of more potent compounds. bohrium.com

Molecular docking and dynamics simulations are powerful tools for understanding how these molecules interact with biological targets like enzymes. bohrium.comnih.govresearchgate.net These in-silico studies can predict binding affinities and interaction modes, helping to explain the biological activity of synthesized compounds and guiding the design of new ones with improved properties. researchgate.netresearchgate.net For instance, docking studies have been used to identify key interactions between aminobenzoic acid derivatives and the active sites of cholinesterase and EGFR tyrosine kinase. researchgate.netbohrium.com

However, challenges remain. Studies on related aminobenzoates have shown that common computational methods can be insufficient to accurately model spectroscopic data, likely due to difficulties in accounting for explicit solvent interactions. rsc.orgrsc.org This highlights an area for future development in theoretical chemistry: creating more sophisticated models that can better predict molecular behavior in solution. rsc.org

Contribution to Sustainable Chemistry and Green Manufacturing Processes

Future production of this compound and its derivatives will increasingly emphasize principles of green chemistry to minimize environmental impact and improve efficiency.

Microwave-assisted synthesis is a promising green technology that can dramatically reduce reaction times and improve yields. bspublications.netnih.gov The solvent-free synthesis of Schiff bases from ethyl 4-aminobenzoate (B8803810) under microwave irradiation has been shown to be highly efficient, with excellent yields achieved in seconds compared to hours for conventional methods. researchgate.net Applying this technology to the synthesis and derivatization of this compound could offer significant environmental and economic benefits. bspublications.net

Flow chemistry , as mentioned earlier, is another key component of green manufacturing. vapourtec.com Continuous-flow processes can improve safety, reduce waste, and allow for process intensification. rsc.orgrsc.org The use of heterogeneous catalysts in flow reactors for reactions like reductive amination offers an environmentally attractive method for synthesizing secondary aromatic amines. rsc.org

Developing synthetic routes that use greener solvents, reduce the number of steps, and improve atom economy are central goals. The catalytic hydrogenation of ethyl 3-nitro-4-methylbenzoate using ammonium (B1175870) formate (B1220265) as a hydrogen source is an example of a greener alternative to traditional reduction methods. vulcanchem.comchemicalbook.com This reaction is exothermic and proceeds rapidly, avoiding the need for high-pressure hydrogen gas. vulcanchem.comchemicalbook.com

The table below outlines key green chemistry principles and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Developing one-pot or multi-component reactions. nih.gov | Reduced solvent use, fewer purification steps, less chemical waste. |

| Atom Economy | Utilizing addition reactions like Michael addition. mdpi.com | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Using water or ethanol (B145695) as solvents; solvent-free reactions. nih.govresearchgate.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | Employing microwave irradiation or flow chemistry. bspublications.netresearchgate.net | Shorter reaction times, lower energy consumption. bspublications.net |

| Use of Catalysis | Using reusable heterogeneous or enzyme catalysts. rsc.orgmdpi.com | Increased reaction efficiency, reduced waste from stoichiometric reagents. |

常见问题

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology : Use X-ray crystallography for definitive structural confirmation, as seen in studies resolving hydrogen-bonded dimers in the crystal lattice . Complementary techniques include H/C NMR (e.g., δ = 1.3–4.3 ppm for ethyl and methyl groups) and FT-IR (stretching vibrations for ester C=O at ~1700 cm) . Purity is assessed via GC-MS or HPLC (>98% by area normalization) .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a precursor for antitumor agents, such as distamycin derivatives. Researchers functionalize the amino group via alkylation or acylation to create pharmacophores. In vitro testing involves enzyme inhibition assays (e.g., HDAC inhibition) using cell lines like HeLa, with IC values calculated via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodology : Use software suites like SHELXL for refinement, validating anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å). Discrepancies in unit cell parameters may arise from polymorphism; variable-temperature XRD or neutron diffraction can clarify thermal motion artifacts .

Q. What strategies improve the yield of this compound in multistep syntheses?

- Methodology : Optimize intermediates like ethyl 4-bromomethyl-2-ethoxybenzoate by controlling bromination (NBS, 40–60°C) and cyanation (NaCN, 30–50°C) steps. Monitor via TLC (hexane/EtOH, 1:1) and employ palladium catalysts for carbonylation to enhance regioselectivity . For hydrazide derivatives (e.g., HDAC inhibitors), reduce side reactions using Schlenk techniques under inert atmospheres .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density, highlighting the amino group’s nucleophilicity. Experimental validation via Hammett plots using substituted benzoates correlates σ values with reaction rates. Steric effects from the methyl group can be quantified using X-ray torsional angles .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。